5-Amino-6-nitroquinoline
Overview
Description
5-Amino-6-nitroquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their potential applications in drug design and their antiparasitic activities. The synthesis of 6-aminoquinoline derivatives has been explored as these compounds can serve as key intermediates for the preparation of various pharmaceutical agents .
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives has been achieved through different methods. One approach involves the Skraup–Doebner–Von Miller reaction, where p-chloroaniline was used as an optimum oxidant. The nitro group in these derivatives can be effectively reduced by SnCl2 without the removal of the halo group . Another method includes the use of 4-nitroaniline and glycerol via the Skraup reaction, followed by reduction with 80% hydrazine hydrate catalyzed by 10% Pd/C, yielding the target compound with high purity .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and diverse. For instance, a study on the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that it crystallizes in the triclinic space group with specific unit cell parameters. The dihydropyridine and cyclohexene rings in this molecule adopt sofa conformations, and the planar atoms of the dihydropyridine ring form a significant dihedral angle with the benzene ring. This study provides insights into the potential conformations and structural characteristics that this compound derivatives might exhibit .
Chemical Reactions Analysis
The reactivity of nitroquinoline derivatives has been studied in the context of vicarious nucleophilic substitution (VNS). For example, nitroquinolines can react with 4-amino-1,2,4-triazole in a basic medium to yield amino products predominantly at the ortho position to the nitro group. This reaction showcases the potential for functionalizing the quinoline nucleus at specific positions, which is crucial for the development of compounds with desired biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of quinoline derivatives can be inferred. These compounds often exhibit moderate antiparasitic and trichomonacidal in vitro activity, and their cytotoxic properties towards macrophages can be evaluated. The establishment of structure-activity relationships is possible, which aids in understanding how the substitution pattern on the quinoline nucleus affects biological activity .
Safety and Hazards
properties
IUPAC Name |
6-nitroquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYHEXFKFLRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189525 | |
Record name | 6-Nitroquinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35975-00-9 | |
Record name | 5-Amino-6-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35975-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroquinolin-5-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroquinolin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroquinolin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are commonly employed to detect and quantify 5-Amino-6-nitroquinoline?
A1: Several electrochemical techniques have been successfully utilized to determine this compound levels. These include differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry, all employing a carbon paste electrode. [] Additionally, High-performance liquid chromatography (HPLC) coupled with electrochemical detection has also been used effectively for quantification. [] These methods offer varying levels of sensitivity and are applicable for analyzing this compound in different matrices, such as water samples.
Q2: Can you describe a synthetic route used to produce 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ) starting from this compound?
A2: 2-Amino-3-Methylimidazo[4,5-f]Quinoline (IQ), a known food mutagen, can be synthesized from this compound in a four-step process. [] This synthesis achieves a 41% overall yield. A key step in this procedure involves the displacement of a methylsulfonyl group introduced earlier in the synthesis with sodamide. []
Q3: Has this compound been used as a starting material for synthesizing other heterocyclic compounds?
A3: Yes, this compound serves as a valuable precursor in the synthesis of pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline derivatives. [] The synthesis involves reacting this compound with 2, 5-dimethoxytetrahydrofuran to form a pyrrole ring. Subsequently, reduction of the nitro group, followed by intramolecular cyclization of the resulting 6-amino-5-(1-pyrrolyl) quinoline derivative, yields the desired pyrido [2, 3-h] pyrrolo [1, 2-a] quinoxaline structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.